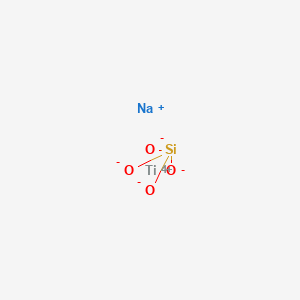

Sodium;titanium(4+);silicate

Description

BenchChem offers high-quality Sodium;titanium(4+);silicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium;titanium(4+);silicate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;titanium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.O4Si.Ti/c;1-5(2,3)4;/q+1;-4;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQKFMYJTOVAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Na+].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO4SiTi+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721343 | |

| Record name | sodium;titanium(4+);silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12034-35-4 | |

| Record name | sodium;titanium(4+);silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Hydrothermal Synthesis of Sodium Titanosilicate with Sitinakite Structure

Abstract

This technical guide provides a comprehensive overview of the hydrothermal synthesis of sodium titanosilicate with the sitinakite structure, a microporous material of significant interest for applications ranging from ion exchange for radioactive waste remediation to catalysis. We delve into the fundamental principles governing the hydrothermal process, offering a detailed, field-proven experimental protocol. Crucially, this document emphasizes the causality behind experimental choices, exploring how key synthesis parameters—such as precursor selection, temperature, time, and alkalinity—directly influence the crystallinity, phase purity, and textural properties of the final product. Characterization techniques are discussed, and a troubleshooting guide is provided to address common synthesis challenges. This guide is intended for researchers and scientists seeking to reliably produce high-quality sitinakite-type titanosilicates and to understand the intricate interplay of variables that govern their formation.

Introduction to Titanosilicates with Sitinakite Structure

The Sitinakite Framework

Sitinakite is a microporous titanosilicate first discovered in the Khibiny alkaline massif.[1] Its synthetic analogues, often referred to as crystalline silicotitanates (CSTs), possess a robust three-dimensional framework built from interconnected SiO₄ tetrahedra and TiO₆ octahedra.[2] The ideal chemical formula for the sodium form is Na₂Ti₂O₃SiO₄·2H₂O.[2] This structure features well-defined, unidimensional channels, which are critical to its functionality.[2] The titanium atoms are characteristically arranged in cubane-like [Ti₄O₄] clusters, which are linked by the silicate groups, forming a rigid, porous architecture.[1][2]

Significance and Key Properties

The unique structure of sitinakite imparts several highly desirable properties:

-

Exceptional Ion-Exchange Selectivity: The framework possesses a net negative charge, balanced by mobile cations (typically Na⁺) residing within the channels. This makes sitinakite an outstanding ion exchanger, demonstrating high selectivity for certain cations, most notably cesium (Cs⁺) and strontium (Sr²⁺).[2] This property is of paramount importance in the nuclear industry for the treatment of liquid radioactive waste.[1][3]

-

Thermal Stability: Synthetic sitinakite exhibits good thermal stability, although this can be influenced by its crystallinity and grain size.[1]

-

Catalytic Potential: The anionic surface and porous nature of sitinakite make it a promising support for catalytic applications, such as immobilizing single-atom catalysts for oxidation reactions.[2]

The Hydrothermal Synthesis Method: A Mechanistic Perspective

Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. In the context of sitinakite, the process involves the chemical reaction of titanium and silicon precursors in a highly alkaline aqueous medium within a sealed vessel, known as an autoclave, at elevated temperatures (typically 210-250°C).[3][4] The combination of temperature and pressure facilitates the dissolution of reactants and subsequent nucleation and growth of the crystalline titanosilicate product.

Causality: Why Hydrothermal Synthesis for Sitinakite?

This method is particularly well-suited for producing sitinakite for several key reasons:

-

Crystallinity Control: The slow, controlled crystal growth under hydrothermal conditions allows for the formation of well-defined, highly crystalline materials. The convective flows within the autoclave contribute to this process.[5]

-

Phase Purity: By carefully controlling the stoichiometry of the precursors and the reaction conditions, it is possible to target the specific sitinakite phase, avoiding the formation of amorphous silica or other titanium silicate phases like natisite.[2]

-

Morphological Control: The synthesis parameters can be tuned to influence the crystallite size, which in turn affects properties like specific surface area.[4]

The formation mechanism involves the initial precipitation of nonatitanate, which can then transform into the more stable sitinakite phase under the sustained hydrothermal conditions.[2] The high alkalinity of the medium is crucial for solubilizing the silica and titania precursors and acting as a mineralizer to facilitate the crystallization process.[2]

Core Experimental Protocol: Synthesis of Na-Sitinakite

This protocol describes a reliable method for synthesizing sodium sitinakite using common laboratory precursors. The rationale behind each step is provided to ensure a comprehensive understanding of the process.

Precursor Selection and Rationale

-

Titanium Source: While various sources can be used, including titanium chloride (TiCl₃) or ammonium titanyl sulfate (STA), a common and effective precursor is a hydrated sludge derived from the processing of titanium-bearing ores like leucoxene or ilmenite.[3][4][5] This approach is often more cost-effective. For this protocol, we will describe a method based on a prepared hydrated precipitate containing both TiO₂ and SiO₂.

-

Silicon Source: The silicon source is often co-precipitated with the titanium source in the initial sludge.[3] Alternatively, sodium silicate (Na₂SiO₃·5H₂O) can be used as a distinct precursor.[6]

-

Mineralizer/Alkaline Medium: A sodium hydroxide (NaOH) solution is essential. It controls the pH, ensuring the precursors remain in solution, and provides the sodium cations that will be incorporated into the sitinakite channels.

Step-by-Step Synthesis Workflow

-

Preparation of the Reaction Mixture:

-

Accurately weigh 0.5 g of the dried hydrated TiO₂/SiO₂ precipitate. A typical composition for such a precursor is approximately 49.0 wt% TiO₂ and 45.8 wt% SiO₂.[3]

-

In a beaker, add 37 mL of a 1.0 M NaOH solution.

-

Add the precursor powder to the NaOH solution and disperse thoroughly for 20 minutes using a magnetic stirrer. This ensures a homogeneous suspension.

-

Scientist's Note: The target molar ratio of the final mixture is critical. A well-established ratio is approximately 1 TiO₂ : 1.22 SiO₂ : 6 Na₂O : 671 H₂O.[3] Slight excesses of silica and soda are often used to drive the reaction towards the desired sitinakite phase.

-

-

Hydrothermal Treatment:

-

Transfer the resulting alkaline slurry into a 45 mL Teflon-lined stainless-steel autoclave.

-

It is critical to control the filling degree to approximately 80% of the liner's volume to ensure safe operation and allow for sufficient headspace for vapor pressure to build.[3]

-

Seal the autoclave tightly and place it in a programmable laboratory oven.

-

Heat the autoclave to the desired synthesis temperature (e.g., 230°C) and hold for 12 hours.[3][4]

-

-

Product Recovery and Purification:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Do not quench or force-cool the autoclave , as the rapid pressure change can be hazardous and may affect the product's crystallinity.

-

Open the cooled autoclave and collect the solid product by centrifugation (e.g., at 3000 rpm for 5 minutes).

-

Decant the supernatant. Wash the solid product repeatedly with distilled or deionized water until the pH of the wash water is near neutral (pH ~6-7). This step is crucial to remove any unreacted NaOH and other soluble byproducts.[3]

-

Dry the final white powder product in an oven at approximately 103°C for 4 hours.[3]

-

Critical Parameters and Their Influence

The quality of the synthesized sitinakite is highly sensitive to the synthesis conditions. The interplay between these parameters dictates the final material properties.

| Parameter | Range | Effect on Product | Causality & Rationale |

| Temperature | 210 - 250°C | Higher temperature increases crystallinity and crystallite size.[3] Lower temperature yields smaller crystallites and higher specific surface area.[4] | Higher thermal energy promotes more ordered and larger crystal growth. Lower temperatures can lead to faster nucleation relative to growth, resulting in smaller, less-ordered crystals. |

| Time | 12 - 24 hours | Sufficient time is required for the complete transformation to the sitinakite phase. Shorter times may result in amorphous products or intermediate phases.[5] | The crystallization of sitinakite is a kinetically controlled process. A 12-hour duration is often sufficient to achieve phase-pure material.[3] |

| Alkalinity (NaOH Conc.) | ~1.0 M | High alkalinity is essential for dissolving the amphoteric TiO₂ and acidic SiO₂ precursors. It acts as a mineralizing agent, facilitating the transport of ionic species required for crystal growth.[2] | Insufficient alkalinity will result in incomplete dissolution of precursors and failure to form the desired crystalline phase. |

| Precursor Ratio (Si/Ti) | ~1.2 | A slight excess of silica is often beneficial to ensure the complete reaction of the titanium species into the titanosilicate framework, preventing the formation of TiO₂ impurities.[1][3] | Stoichiometry dictates the final composition. Deviations can lead to the formation of impurity phases such as unreacted silica or titania.[3] |

Characterization of Synthesized Sodium Sitinakite

To validate the successful synthesis of the target material, a suite of characterization techniques is employed.

-

Powder X-ray Diffraction (PXRD): This is the primary technique for confirming the sitinakite crystal structure and assessing phase purity. The obtained diffraction pattern should be compared against standard patterns for sitinakite (e.g., PDF Card No. 00-040-1498 for impurities).[1][3] Broadening of the diffraction peaks can indicate the formation of nano-sized crystallites.[3]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the synthesized powder.[3] It can reveal the aggregation of primary crystallites.

-

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis, confirming the presence and relative ratios of Na, Ti, Si, and O in the product.[3]

-

Nitrogen Adsorption-Desorption (BET Analysis): This technique is used to measure the specific surface area and pore volume of the material, which are important textural properties for applications in sorption and catalysis.[3][4]

Visualization of Synthesis Workflow & Parameter Influence

Hydrothermal Synthesis Workflow

Caption: Workflow for the hydrothermal synthesis of sodium sitinakite.

Influence of Key Synthesis Parameters

Caption: Relationship between synthesis parameters and material properties.

Troubleshooting Common Synthesis Issues

-

Low Crystallinity or Amorphous Product: This is often due to insufficient reaction time or temperature. Verify oven calibration and consider increasing the duration or temperature of the hydrothermal step.

-

Presence of Impurity Phases (e.g., TiO₂): This typically points to an incorrect precursor stoichiometry. Re-evaluate the molar ratios in the initial reaction mixture. An excess of silica can sometimes help mitigate this issue.[1]

-

Low Yield: May result from incomplete reaction or loss of product during the washing stages. Ensure the precursors are well-dispersed initially and be careful not to decant solid material during washing steps.

Conclusion

The hydrothermal synthesis of sodium titanosilicate with the sitinakite structure is a robust and reproducible method for generating high-quality microporous materials. Success hinges on a thorough understanding and precise control of key synthesis parameters, including temperature, time, and precursor stoichiometry. By following the detailed protocol and understanding the causal relationships outlined in this guide, researchers can reliably produce sitinakite tailored for advanced applications in ion exchange, catalysis, and beyond.

References

-

Krivovichev, S. V., et al. (2022). Mineral Mimetic Material Sr-Exchanged Sitinakite of Different Crystallinity: Phase Transformations during Heat Treatment and the Strength of SR Fixation in a Ceramic Matrix. PMC - NIH. Available at: [Link]

-

Clearfield, A., et al. (Date not available). Structure and Phase Transformations in the Titanosilicate, Sitinakite. The Importance of Water. ResearchGate. Available at: [Link]

-

Panikorovskii, T. L., et al. (2022). Ion-Exchange-Induced Transformation and Mechanism of Cooperative Crystal Chemical Adaptation in Sitinakite: Theoretical and Experimental Study. MDPI. Available at: [Link]

-

Nikolaev, A., et al. (Date not available). Microwave-Assisted Synthesis of Titanosilicates Using a Precursor Produced from Titanium Ore Concentrate. MDPI. Available at: [Link]

-

Perovskiy, I. A. (2019). The Effect of Sitinakite Crystallinity Degree and Textural Characteristics on Its Sorption Properties. ResearchGate. Available at: [Link]

-

ResearchGate. (Date not available). Synthesis of sitinakite phases based on: 1—STA salt at 1 h and 180 °C;... Available at: [Link]

-

Krivovichev, S. V., et al. (Date not available). The AM-4 Family of Layered Titanosilicates: Single-Crystal-to-Single-Crystal Transformation, Synthesis and Ionic Conductivity. PMC - PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mineral Mimetic Material Sr-Exchanged Sitinakite of Different Crystallinity: Phase Transformations during Heat Treatment and the Strength of SR Fixation in a Ceramic Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The AM-4 Family of Layered Titanosilicates: Single-Crystal-to-Single-Crystal Transformation, Synthesis and Ionic Conductivity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Properties of Amorphous Sodium Titanosilicate: A Guide for Advanced Applications

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amorphous sodium titanosilicate (a-STS) is a versatile inorganic polymer with significant potential in various scientific fields, particularly in drug development as an ion-exchange agent. Its disordered, non-crystalline structure imparts unique properties, including high surface area and tunable ion-exchange capabilities, that distinguish it from its crystalline counterparts. This guide provides a comprehensive overview of the primary synthesis methodologies for a-STS, including sol-gel, hydrothermal, and high-temperature quench-cooling techniques. We delve into the critical process parameters of each method, explaining the causality behind experimental choices to achieve desired material properties. Key physicochemical characteristics, such as ion-exchange selectivity and capacity, are discussed in detail, alongside the standard analytical techniques used for characterization. Furthermore, this document presents detailed, field-proven protocols for synthesis and analysis, offering a practical resource for researchers. The guide culminates with a focused discussion on the application of amorphous titanosilicates in medicine, particularly as potassium binders for the management of hyperkalemia.

Introduction: The Significance of the Amorphous State

Sodium titanosilicates are a class of materials built from a framework of corner-sharing SiO₄ tetrahedra and TiO₆ octahedra. While crystalline forms like Sodium Zirconium Cyclosilicate (SZC) have well-defined pore structures and are known for their high selectivity in applications such as hyperkalemia treatment[1][2], the amorphous variant offers a distinct set of advantages. The lack of long-range atomic order in amorphous sodium titanosilicate results in a more flexible framework with a high density of accessible ion-exchange sites and a larger surface area.

This amorphous nature is crucial for applications where high capacity and rapid ion exchange kinetics are paramount. For instance, in drug development, a-STS has been explored as a highly effective agent for binding excess potassium (K⁺) in the gastrointestinal tract[3][4]. Unlike crystalline materials with fixed pore sizes, the disordered structure of a-STS can accommodate various hydrated ions, making it a versatile sorbent for different applications, including the removal of heavy metal ions like strontium (Sr²⁺) from waste streams[5][6]. Understanding and controlling the synthesis process is therefore fundamental to harnessing the full potential of this material.

Synthesis Methodologies: Controlling the Amorphous Framework

The properties of amorphous sodium titanosilicate are intrinsically linked to its synthesis method. The choice of precursors, reaction conditions, and post-synthesis treatment dictates the material's porosity, surface area, and ion-exchange capacity.

Sol-Gel Synthesis

The sol-gel process is a versatile, low-temperature method that offers excellent control over the material's final properties through the manipulation of hydrolysis and condensation reactions of molecular precursors.[7][8]

-

Underlying Principle: This method typically involves the hydrolysis of titanium and silicon alkoxides or salts in a solvent, forming a "sol" (a colloidal suspension of solid particles in a liquid). As the particles link together, a three-dimensional network forms, creating a "gel" that encapsulates the solvent. Subsequent drying and thermal treatment remove the solvent to yield the final amorphous solid.

-

Causality of Experimental Choices:

-

Precursors: Titanium alkoxides (e.g., titanium isopropoxide) or chlorides (e.g., TiCl₄) and silicon alkoxides (e.g., tetraethyl orthosilicate, TEOS) are common precursors. Alkoxides are often preferred as their hydrolysis rates can be carefully controlled. The use of TiCl₄ requires careful handling due to its reactivity but can be advantageous for certain morphologies.[9]

-

Solvent & pH: The reaction is typically carried out in an alcohol/water mixture. The pH is a critical parameter; acid or base catalysis alters the rates of hydrolysis and condensation, which in turn influences the final pore structure and particle size. For instance, a highly alkaline environment, often using concentrated NaOH, facilitates the formation of the sodium titanate structure.[9]

-

Temperature: The initial reaction is often conducted at low temperatures (e.g., in an ice bath) to control the exothermic hydrolysis of the titanium precursor, followed by a maturation or aging step at a specific temperature to complete the gelation process.[9]

-

Experimental Workflow: Sol-Gel Synthesis

Caption: Key synthesis parameters directly influence the final material properties.

Detailed Experimental Protocols

Adherence to validated protocols is essential for reproducibility and material quality.

Protocol 1: Hydrothermal Synthesis of Nanostructured a-STS

This protocol is adapted from methodologies described for producing nanostructured titanosilicates. [10][11]

-

Preparation of Reactant Suspension:

-

In a 100 mL Teflon-lined autoclave vessel, add 3.0 g of anatase TiO₂ powder.

-

Add 75 mL of a 10 M sodium hydroxide (NaOH) solution.

-

Causality Note: High NaOH concentration is crucial for digesting the TiO₂ precursor and forming the sodium titanosilicate structure. [10][12]2. Hydrothermal Reaction:

-

Seal the autoclave tightly.

-

Place the autoclave in an oven and heat to 170°C.

-

Maintain this temperature for 48 hours.

-

Causality Note: The combination of high temperature and pressure accelerates the dissolution and reprecipitation process, leading to the formation of the titanosilicate material.

-

-

Product Recovery and Washing:

-

Allow the autoclave to cool to room temperature naturally. Do not quench.

-

Collect the resulting white precipitate by centrifugation at 5000 rpm for 10 minutes.

-

Discard the supernatant. Resuspend the solid in deionized water and repeat the centrifugation.

-

Continue this washing process until the pH of the supernatant is neutral (pH ≈ 7).

-

Causality Note: This washing step is critical to remove excess NaOH and other unreacted species, which could interfere with subsequent applications.

-

-

Drying:

-

Dry the final white powder in an oven at 80°C overnight.

-

Store the resulting amorphous sodium titanosilicate powder in a desiccator.

-

Protocol 2: Sample Preparation for XRD Analysis

-

Sample Grinding:

-

Take a small amount (approx. 0.5 g) of the synthesized a-STS powder.

-

Gently grind the powder using an agate mortar and pestle for 2-3 minutes to ensure a fine, homogeneous powder and to minimize preferred orientation effects.

-

-

Sample Mounting:

-

Use a standard zero-background sample holder (e.g., a silicon single crystal holder) or a standard glass holder.

-

Carefully pack the powder into the holder's cavity.

-

Use a flat edge (like a glass slide) to press down gently and flatten the surface of the powder so it is flush with the holder's surface.

-

Causality Note: A flat, densely packed surface is essential for accurate diffraction data, ensuring the X-ray beam interacts with a representative sample volume.

-

-

Data Acquisition:

-

Place the sample holder into the X-ray diffractometer.

-

Set the instrument to scan over a 2θ range of 10° to 80°.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good data quality.

-

The resulting diffractogram for an amorphous sample should display a broad halo with no sharp peaks.

-

Conclusion

Amorphous sodium titanosilicate is a material of significant scientific and therapeutic interest, largely due to the unique advantages conferred by its disordered structure. The ability to tailor its ion-exchange properties and morphology through controlled synthesis—via sol-gel, hydrothermal, or other methods—makes it a highly versatile platform. For researchers and drug development professionals, a deep understanding of the causal relationships between synthesis parameters and material characteristics is paramount. By leveraging the detailed methodologies and characterization protocols outlined in this guide, scientists can reliably produce and validate amorphous sodium titanosilicate, paving the way for its application in advanced fields such as the development of new and effective treatments for hyperkalemia.

References

-

Synthesis of Sodium Titanate by Crystallization of Amorphous Phase and Crystalline Structure Transition. ResearchGate. Available at: [Link] [13]2. Investigation of amorphous to crystalline phase transition of sodium titanate by X-ray absorption spectroscopy and scanning transmission X-ray microscopy. ResearchGate. Available at: [Link] [14]3. Sodium zirconium cyclosilicate: A new potassium binder for the treatment of hyperkalemia. ResearchGate. Available at: [Link] [1]4. The AM-4 Family of Layered Titanosilicates: Single-Crystal-to-Single-Crystal Transformation, Synthesis and Ionic Conductivity. PubMed Central. Available at: [Link] [15]5. The AM-4 Family of Layered Titanosilicates: Single-Crystal-to-Single-Crystal Transformation, Synthesis and Ionic Conductivity. MDPI. Available at: [Link] [16]6. Properties of Sodium Titanium Silicate Glasses. Journal of Research of the National Bureau of Standards. Available at: [Link] [17]7. Nanostructuring of sodium titanosilicate by hydrothermal method. ResearchGate. Available at: [Link] [10]8. Ion Exchange Properties of a Cesium Ion Selective Titanosilicate. Taylor & Francis Online. Available at: [Link] [5]9. Comparison of Sodium Zirconium Cyclosilicate to Sodium Polystyrene Sulfonate in the Inpatient Management of Acute Hyperkalemia. PubMed. Available at: [Link] 10. Maintenance of serum potassium with sodium zirconium cyclosilicate (ZS‐9) in heart failure patients: results from a phase 3 randomized, double‐blind, placebo‐controlled trial. Wiley Online Library. Available at: [Link] [18]11. Synthesis of sodium titanate composites by sol-gel method for use in gas potentiometric sensors. ResearchGate. Available at: [Link] [19]12. Process for hydrothermal production of sodium silicate solutions. Google Patents. Available at: [20]13. Compared effectiveness of sodium zirconium cyclosilicate and calcium polystyrene sulfonate on hyperkalemia in patients with chronic kidney disease. Frontiers in Medicine. Available at: [Link] [2]14. One Step Sol-Gel Synthesis and Morphostructural Characterization of Sodium Titanate Particles. E3S Web of Conferences. Available at: [Link] [9]15. Amorphous sodium titanate formed by chemical etches with NaOH of a... ResearchGate. Available at: [Link] [21]16. A Sol-Gel/Solvothermal Synthetic Approach to Titania Nanoparticles for Raman Thermometry. PubMed Central. Available at: [Link] [22]17. Comparison of Sodium Zirconium Cyclosilicate and Patiromer Sorbitex Calcium. ResearchGate. Available at: [Link] 18. Sodium zirconium cyclosilicate in hyperkalemia. The New England Journal of Medicine. Available at: [Link] [23]19. Amorphous TiO2 Nanotube Anode for Rechargeable Sodium Ion Batteries. ACS Publications. Available at: [Link] [24]20. Tailoring of the Properties of Amorphous Mesoporous Titanosilicates Active in Acetone Condensation. Semantic Scholar. Available at: [Link] [7]21. chemical co-precipitation synthesis: Topics by Science.gov. Science.gov. Available at: [Link] [25]22. Patiromer and Sodium Zirconium Cyclosilicate in Treatment of Hyperkalemia: A Systematic Review and Meta-Analysis. ResearchGate. Available at: [Link] [26]23. Novel Magnetite (Fe 3 O 4 )-Methylcellulose Nanocomposites Synthesized Using the Reverse Co-Precipitation Approach. MDPI. Available at: [Link] [27]24. Synthesis of sodium titanates and their use in the photocatalytic degradation of NO. SpringerLink. Available at: [Link] [11]25. Process Mapping of the Sol–Gel Transition in Acid-Initiated Sodium Silicate Solutions. MDPI. Available at: [Link] [8]26. Sodium zirconium cyclosilicate versus sodium polystyrene sulfonate for treatment of hyperkalemia in hemodialysis patients: a randomized clinical trial. PubMed Central. Available at: [Link] [4]27. Synthesis of Titanosilicates. Wiley-VCH. Available at: [Link] [28]28. Characterization and modeling of amorphous and crystalline ratios in poly-acrylates. Diva-Portal.org. Available at: [Link] [29]29. Ion Exchange Properties of a Cesium Ion Selective Titanosilicate. Taylor & Francis Online. Available at: [Link] [6]30. X-ray diffraction (XRD) patterns of amorphous starting materials. ResearchGate. Available at: [Link] 31. Solvent-Free Synthesis of FAU Zeolite from Coal Fly Ash. The Royal Society of Chemistry. Available at: [Link] [30]32. Effects and Safety of a Novel Oral Potassium-Lowering Drug-Sodium Zirconium Cyclosilicate for the Treatment of Hyperkalemia: a Systematic Review and Meta-Analysis. PubMed. Available at: [Link] [31]33. Surfactant Templated Sol-Gel Process for Synthesis of Mesoporous Titanium Dioxide Thin Films. YouTube. Available at: [Link] [32]34. Mechanism of One-Step Hydrothermally Synthesized Titanate Catalysts for Ozonation. MDPI. Available at: [Link] 35. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR. PubMed. Available at: [Link] [33]36. Hydrothermal synthesis of strontium titanate: thermodynamic considerations, morphology control and crystallisation mechanisms. CrystEngComm. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Compared effectiveness of sodium zirconium cyclosilicate and calcium polystyrene sulfonate on hyperkalemia in patients with chronic kidney disease [frontiersin.org]

- 3. Comparison of Sodium Zirconium Cyclosilicate to Sodium Polystyrene Sulfonate in the Inpatient Management of Acute Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium zirconium cyclosilicate versus sodium polystyrene sulfonate for treatment of hyperkalemia in hemodialysis patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. nanomaterial.cl [nanomaterial.cl]

- 11. Synthesis of sodium titanates and their use in the photocatalytic degradation of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The AM-4 Family of Layered Titanosilicates: Single-Crystal-to-Single-Crystal Transformation, Synthesis and Ionic Conductivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. Maintenance of serum potassium with sodium zirconium cyclosilicate (ZS‐9) in heart failure patients: results from a phase 3 randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. US5000933A - Process for hydrothermal production of sodium silicate solutions - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. A Sol-Gel/Solvothermal Synthetic Approach to Titania Nanoparticles for Raman Thermometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sodium zirconium cyclosilicate in hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chemical co-precipitation synthesis: Topics by Science.gov [science.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. application.wiley-vch.de [application.wiley-vch.de]

- 29. diva-portal.org [diva-portal.org]

- 30. rsc.org [rsc.org]

- 31. Effects and Safety of a Novel Oral Potassium-Lowering Drug-Sodium Zirconium Cyclosilicate for the Treatment of Hyperkalemia: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Dichotomy of Crystalline and Amorphous Sodium Titanosilicate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Atomic Order in Sodium Titanosilicate

Sodium titanosilicate (STS) represents a class of inorganic materials with significant utility in fields ranging from catalysis to environmental remediation and, increasingly, in advanced drug delivery systems.[1] The efficacy of STS in these applications is profoundly dictated by its atomic-level architecture. This guide elucidates the fundamental structural differences between the two primary forms of STS: crystalline and amorphous. Understanding this structural dichotomy is paramount for drug development professionals, as the arrangement of atoms directly influences critical performance metrics such as drug loading capacity, release kinetics, and biocompatibility.[2][3]

At the heart of this distinction lies the concept of atomic order. Crystalline solids are characterized by a highly ordered, repeating arrangement of their constituent atoms, forming a predictable three-dimensional lattice.[4] In contrast, amorphous solids lack this long-range periodic order, exhibiting a more random, disordered atomic arrangement akin to that of a liquid.[5][6] This guide will delve into the specific structural attributes of both crystalline and amorphous STS, provide robust experimental protocols for their differentiation, and discuss the profound implications of these structural variations on their application in pharmaceutical sciences.

Part 1: The Highly Ordered World of Crystalline Sodium Titanosilicate

Crystalline sodium titanosilicates are defined by the precise and repeating arrangement of their constituent atoms in a crystal lattice.[7] This long-range order gives rise to well-defined crystal structures, sharp melting points, and anisotropic properties, meaning their physical properties can vary with the direction of measurement.[5][8]

The fundamental building blocks of crystalline STS are typically titanium-oxygen (TiO₆) octahedra and silicon-oxygen (SiO₄) tetrahedra.[9] These polyhedra are interconnected in a specific, repeating pattern to form a three-dimensional framework.[9] This ordered arrangement creates a network of uniform channels and pores with distinct sizes and shapes.[9] For instance, some crystalline sodium titanosilicates exhibit a microporous structure analogous to minerals like sitinakite or pharmacosiderite.[10] The regularity of these pores is a key attribute, offering selective adsorption and ion-exchange capabilities.

The synthesis of crystalline STS often involves hydrothermal methods where precise control over reaction conditions such as temperature, pressure, and precursor concentrations is crucial to promote the nucleation and growth of well-defined crystals.[11]

Part 2: The Disordered Landscape of Amorphous Sodium Titanosilicate

In stark contrast to their crystalline counterparts, amorphous sodium titanosilicates lack a periodic, long-range atomic order.[7][8] While they are constructed from the same TiO₆ and SiO₄ building blocks, these polyhedra are connected in a random, disordered network.[12] This lack of a repeating lattice means that amorphous STS does not exhibit well-defined crystal faces and possesses isotropic properties, where physical characteristics are uniform in all directions.[8]

The absence of long-range order does not imply complete atomic chaos. Amorphous materials possess short-range order, meaning the local atomic environment around any given atom is relatively consistent.[5] However, this local order does not propagate throughout the material. The synthesis of amorphous STS can be achieved through methods such as rapid quenching from a molten state or sol-gel processes where the hydrolysis and condensation of precursors occur too quickly for an ordered structure to form.[12][13]

The disordered structure of amorphous STS results in a random distribution of pore sizes and a higher density of surface defects, such as silanol groups, which can significantly influence its surface chemistry and reactivity.[11]

Part 3: A Comparative Analysis of Key Structural Differences

The fundamental differences in atomic arrangement between crystalline and amorphous sodium titanosilicate give rise to distinct and measurable properties. The following table provides a concise comparison of their key structural and physical characteristics.

| Feature | Crystalline Sodium Titanosilicate | Amorphous Sodium Titanosilicate |

| Atomic Arrangement | Long-range, periodic 3D lattice | Lacks long-range order; only short-range order |

| Morphology | Well-defined geometric shapes (e.g., cubes, needles)[14] | Irregular, often spherical or granular particles[15] |

| Melting Point | Sharp, distinct melting point[5] | Softens over a range of temperatures[6] |

| X-ray Diffraction (XRD) | Sharp, well-defined diffraction peaks[16][17] | Broad, diffuse halos or "amorphous humps"[18][19] |

| Porosity | Uniform, well-defined pores and channels[9] | Disordered network of pores with a wide size distribution |

| Physical Properties | Anisotropic (directionally dependent)[8] | Isotropic (uniform in all directions)[8] |

Part 4: Experimental Protocols for Structural Elucidation

Differentiating between crystalline and amorphous sodium titanosilicate requires the application of various analytical techniques. As a Senior Application Scientist, the choice of methodology is driven by the specific structural information required.

X-ray Diffraction (XRD): The Gold Standard for Crystallinity

Causality: XRD is the most definitive technique for distinguishing between crystalline and amorphous materials.[16] Crystalline solids, with their periodic atomic arrangement, act as a natural diffraction grating for X-rays. When an X-ray beam interacts with a crystalline sample, constructive interference occurs at specific angles, producing a pattern of sharp peaks.[18] The positions and intensities of these peaks are unique to a specific crystal structure. Amorphous materials, lacking this periodicity, scatter X-rays diffusely, resulting in a broad, featureless pattern.[7][18]

Step-by-Step Protocol for XRD Analysis:

-

Sample Preparation: Finely grind the sodium titanosilicate sample to a homogenous powder to ensure random orientation of the crystallites.

-

Instrument Setup:

-

Use a powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Set the instrument parameters, including the 2θ scan range (typically 5° to 60°), step size (e.g., 0.02°), and scan speed (e.g., 1°/minute).[17]

-

-

Data Acquisition:

-

Mount the powdered sample in a sample holder.

-

For potentially amorphous samples, it is crucial to first run a blank scan of the sample holder to subtract its background signal from the final measurement.[20]

-

Initiate the scan to collect the diffraction pattern.

-

-

Data Interpretation:

-

Crystalline: The presence of sharp, intense peaks indicates a crystalline structure.[17] These peaks can be indexed to specific crystallographic planes.

-

Amorphous: A broad, diffuse hump with no sharp peaks is characteristic of an amorphous material.[19]

-

Semi-crystalline: The pattern will show a combination of sharp peaks superimposed on a broad amorphous halo.

-

Caption: Workflow for differentiating crystalline and amorphous materials using XRD.

Electron Microscopy: Visualizing the Morphology

Causality: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visual evidence of a material's morphology and degree of order. Crystalline materials often exhibit well-defined, faceted shapes, while amorphous materials typically appear as irregular particles.[14][21] High-resolution TEM (HRTEM) can even resolve the lattice fringes in crystalline domains.

Step-by-Step Protocol for TEM Analysis:

-

Sample Preparation: Disperse a small amount of the sodium titanosilicate powder in a suitable solvent (e.g., ethanol) using ultrasonication.

-

Grid Preparation: Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate completely.

-

Imaging:

-

Insert the grid into the TEM.

-

Acquire low-magnification images to observe the overall particle morphology.

-

Obtain high-resolution images to look for lattice fringes, which are indicative of crystallinity.

-

Selected Area Electron Diffraction (SAED) can also be performed. Crystalline samples will produce a pattern of sharp spots, while amorphous samples will show diffuse rings.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment

Causality: Solid-state NMR is a powerful technique for investigating the local atomic environment. For sodium titanosilicates, ²⁹Si, ²³Na, and ⁴⁷/⁴⁹Ti NMR can provide valuable structural information.[22][23] In crystalline materials, the uniformity of the atomic environments leads to sharp, well-resolved NMR signals.[23] In amorphous materials, the distribution of bond angles and distances results in a broader distribution of chemical shifts, leading to broader, less-defined peaks.[24] This technique is particularly useful for confirming the presence of short-range order in amorphous materials and assessing the phase purity and crystallinity of samples.[23][25]

Part 5: Implications for Drug Development

The structural form of sodium titanosilicate has profound consequences for its performance in drug delivery applications.

-

Drug Loading and Release: The uniform, well-defined pore structure of crystalline STS can lead to high drug loading capacities and predictable, sustained-release profiles, which is highly desirable for controlled drug delivery.[3] The tortuous and irregular pore network of amorphous STS might offer faster initial drug release but could be less predictable. The higher surface area and defect density of amorphous materials can also lead to stronger drug-surface interactions.[26]

-

Ion Exchange and Biocompatibility: Crystalline sodium titanosilicates are known for their selective ion-exchange properties, which can be exploited for the delivery of ionic drugs or for scavenging specific ions in a biological environment. The dissolution behavior and subsequent biocompatibility can also differ significantly, with the more disordered amorphous form potentially exhibiting different dissolution kinetics than its stable crystalline counterpart.

-

Formulation and Stability: The physical properties of the STS will impact its formulation into a final dosage form. For instance, the flowability and compressibility of crystalline powders may differ from those of amorphous powders. Furthermore, amorphous forms are thermodynamically less stable and may have a tendency to crystallize over time, which could alter the drug release profile and shelf-life of the final product.[19]

Conclusion

The distinction between crystalline and amorphous sodium titanosilicate is not merely academic; it is a critical determinant of the material's functional properties. For researchers and professionals in drug development, a thorough understanding of these structural differences, from the long-range periodicity of the crystalline form to the disordered network of the amorphous state, is essential. The choice between a crystalline and an amorphous STS for a specific application will depend on the desired drug release kinetics, loading capacity, and stability requirements. The analytical techniques outlined in this guide, particularly X-ray diffraction, provide the necessary tools to reliably characterize these materials and, in doing so, to design more effective and reliable drug delivery systems.

References

- Royal Society of Chemistry. (n.d.). Titano-silicates: highlights on development, evolution and application in oxidative catalysis.

- MDPI. (n.d.). The AM-4 Family of Layered Titanosilicates: Single-Crystal-to-Single-Crystal Transformation, Synthesis and Ionic Conductivity.

- ACS Publications. (n.d.). Solid-State 29Si MAS NMR Study of Titanosilicates. The Journal of Physical Chemistry B.

- ResearchGate. (n.d.). Structural characterization of single crystals of sodium titanate nanowires prepared by hydrothermal process.

- WaferPro. (2024, January 7). Amorphous vs Crystalline Solids - Know the Differences.

- YouTube. (2021, December 28). Introduction to X-ray Diffraction (XRD).

- ACS Publications. (2023, July 19). NMR Signatures and Electronic Structure of Ti Sites in Titanosilicalite-1 from Solid-State Ti-47/49 NMR Spectroscopy.

- Royal Society of Chemistry. (n.d.). X-ray diffraction (XRD) analysis of the sodium titanate nanofibers were carried out using.

- Frontiers. (2021, June 14). Porous Titanium Dioxide Spheres for Drug Delivery and Sustained Release.

- ResearchGate. (n.d.). Synthesis of Sodium Titanate by Crystallization of Amorphous Phase and Crystalline Structure Transition.

- Drawell. (n.d.). XRD for Amorphous and Crystalline Polymers - What to Look For.

- EAG Laboratories. (n.d.). Amorphous vs. Crystalline Materials.

- Wiley-VCH. (n.d.). Synthesis of Titanosilicates.

- University Wafer. (n.d.). Differences Between Amorphous & Crystalline Solids.

- Sci-Hub. (2010, April 15). A Study on the Crystalline Structure of Sodium Titanate Nanobelts Prepared by the Hydrothermal Method.

- MDPI. (n.d.). Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery.

- Reddit. (n.d.). Analysis of amorphous materials using (powder) XRD.

- Wevolver. (n.d.). Crystalline vs Amorphous: Structure, Properties and Engineering Implications.

- PubMed. (n.d.). The application of halloysite tubule nanoclay in drug delivery.

- ACS Publications. (n.d.). New Insights into the Short-Range Structures of Microporous Titanosilicates As Revealed by 47/49Ti, 23Na, 39K, and 29Si Solid-State NMR Spectroscopy. The Journal of Physical Chemistry C.

- Triclinic Labs. (n.d.). Non-Crystalline (Amorphous) Material Characterization and Development.

- ResearchGate. (n.d.). XRD pattern of the synthesized sodium titanate powder.

- PMC - NIH. (2023, May 31). Laponite-Based Nanocomposite Hydrogels for Drug Delivery Applications.

- YouTube. (2023, October 4). XRD Can Mislead You: Nano vs Amorphous Peaks (Hidden Trap Explained).

- Semantic Scholar. (n.d.). Phase Characterization of TiO2 Powder by XRD and TEM.

- ResearchGate. (n.d.). The crystal structure of a new natural sodium titanosilicate.

- PubMed. (n.d.). Deciphering Active Sites in Titanium Silicalite-1 via Solid-State NMR and X-ray Spectroscopic Signatures.

- Chemistry LibreTexts. (2023, April 12). 12.1: Crystalline and Amorphous Solids.

- Google Patents. (n.d.). US4929431A - Process for producing amorphous aluminosilicates.

- American Chemical Society. (n.d.). Deciphering Active Sites in Titanium Silicalite-1 via Solid-State NMR and X-ray Spectroscopic Signatures.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Porous Titanium Dioxide Spheres for Drug Delivery and Sustained Release [frontiersin.org]

- 3. The application of halloysite tubule nanoclay in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wevolver.com [wevolver.com]

- 5. universitywafer.com [universitywafer.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]

- 8. waferpro.com [waferpro.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]

- 16. m.youtube.com [m.youtube.com]

- 17. rsc.org [rsc.org]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Non-Crystalline and Amorphous Material Analysis Services [tricliniclabs.com]

- 20. reddit.com [reddit.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Research Collection | ETH Library [research-collection.ethz.ch]

- 25. Deciphering Active Sites in Titanium Silicalite-1 via Solid-State NMR and X-ray Spectroscopic Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Laponite-Based Nanocomposite Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Molar Composition of Titanosilicalite-1 (TS-1): A Technical Guide for Advanced Catalysis

Introduction: The Significance of Titanosilicalite-1 in Modern Catalysis

Titanosilicalite-1 (TS-1), a microporous crystalline material, stands as a landmark in the field of heterogeneous catalysis. First synthesized by Taramasso and his colleagues in 1983, TS-1 is a zeolite with an MFI-type framework structure where a fraction of the silicon atoms in the silicalite-1 framework are isomorphously substituted by titanium atoms.[1][2] This unique atomic arrangement imparts remarkable catalytic properties, particularly in selective oxidation reactions using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[3] The incorporation of isolated, tetrahedrally coordinated titanium sites within the hydrophobic silicate matrix is the key to its high activity and selectivity.[4]

This technical guide provides an in-depth exploration of the molar composition and synthesis of TS-1, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the critical parameters governing the successful synthesis of high-quality TS-1, moving beyond a mere recitation of protocols to explain the underlying scientific principles that dictate the final material's properties and catalytic performance. The applications of TS-1 are vast, ranging from the epoxidation of alkenes and the hydroxylation of aromatics to the ammoximation of ketones, making it a cornerstone in green chemistry and industrial processes.[1][3][5]

The Heart of the Matter: Molar Composition of the Synthesis Gel

The successful synthesis of TS-1 is critically dependent on the precise molar composition of the initial synthesis gel. Each component plays a specific and interconnected role in the nucleation and crystal growth process. The careful control of these ratios is paramount to achieving a highly crystalline product with the desired incorporation of active titanium sites, while avoiding the formation of undesirable extra-framework titania phases like anatase.[1]

Key Components and Their Functions:

-

Silicon Source: Typically, tetraethyl orthosilicate (TEOS) is employed as the primary silicon source.[4] Its hydrolysis rate is a crucial factor that needs to be synchronized with that of the titanium precursor to ensure homogeneous incorporation of titanium into the zeolite framework.

-

Titanium Source: Tetra-alkyl orthotitanates, such as tetrabutyl orthotitanate (TBOT) or tetraethyl orthotitanate (TEOT), are common choices.[4] The hydrolysis of the titanium precursor is significantly faster than that of the silicon source, a challenge that necessitates careful control of the reaction conditions to prevent the precipitation of amorphous titania or crystalline anatase.

-

Structure-Directing Agent (SDA): Tetrapropylammonium hydroxide (TPAOH) is the most effective and widely used SDA for the synthesis of TS-1.[1][4] The tetrapropylammonium (TPA⁺) cation acts as a template, directing the organization of the silicate and titanate species into the specific MFI framework structure. While effective, the high cost of TPAOH has prompted research into alternative, more economical SDAs like tetrapropylammonium bromide (TPABr) in combination with other bases.[6]

-

Solvent: Deionized water is the universal solvent in the hydrothermal synthesis of TS-1, facilitating the hydrolysis of the precursors and the transport of dissolved species during crystallization.

-

Additives: In some synthesis preparations, additives like isopropyl alcohol are used to help solubilize the titanium precursor and control its hydrolysis rate.[4] Other additives, such as L-lysine, have been shown to inhibit the formation of extra-framework titanium and promote the incorporation of active titanium species.[1][2]

The interplay between these components is a delicate balance. For instance, the TPAOH concentration not only directs the MFI structure but also influences the pH of the synthesis gel, which in turn affects the hydrolysis and condensation rates of the silica and titania precursors.

Data Presentation: Typical Molar Compositions for TS-1 Synthesis

The following table summarizes typical molar compositions for the hydrothermal synthesis of TS-1, providing a starting point for experimental design. It is important to note that the optimal composition may vary depending on the specific precursors and desired crystal size.

| Component | Molar Ratio (relative to SiO₂)[6] | Function |

| Silicon Dioxide (SiO₂) | 1.0 | Primary framework component |

| Titanium Dioxide (TiO₂) | 0.018 - 0.033 | Active catalytic site |

| Tetrapropylammonium Bromide (TPABr) | 0.1 | Structure-Directing Agent |

| Ethanolamine (EOA) | 0.5 | Base and co-solvent |

| Water (H₂O) | 30 | Solvent |

Note: The Si/Ti molar ratio is a critical parameter, with a theoretical maximum incorporation of Ti into the framework being around 2.5 mol%.[6] Exceeding this limit often leads to the formation of extra-framework TiO₂.

Experimental Protocol: A Step-by-Step Guide to Hydrothermal Synthesis of TS-1

The following protocol outlines a standard hydrothermal synthesis of TS-1. Each step is accompanied by an explanation of its scientific rationale to provide a deeper understanding of the process. This self-validating system ensures reproducibility and high-quality material.

Mandatory Visualization: TS-1 Synthesis Workflow

Caption: Hydrothermal synthesis workflow for Titanosilicalite-1 (TS-1).

Detailed Methodology:

-

Preparation of the Silica Source Solution (Solution A):

-

In a polypropylene beaker, combine the required amount of tetrapropylammonium hydroxide (TPAOH) solution and deionized water.

-

While stirring vigorously, slowly add tetraethyl orthosilicate (TEOS) to the TPAOH solution.

-

Continue stirring for at least one hour to ensure complete hydrolysis of the TEOS.

-

Causality: The basic nature of the TPAOH solution catalyzes the hydrolysis of TEOS, breaking the Si-O-Et bonds to form silanol (Si-OH) groups. This initial hydrolysis is crucial for the subsequent condensation and formation of the silicate framework.

-

-

Preparation of the Titanium Source Solution (Solution B):

-

In a separate, dry polypropylene beaker, mix the required amount of tetrabutyl orthotitanate (TBOT) with isopropyl alcohol (optional, but recommended).

-

Causality: Isopropyl alcohol acts as a chelating agent and diluent, moderating the rapid hydrolysis of TBOT. This prevents the premature formation of titanium dioxide precipitates, which would not be incorporated into the zeolite framework.

-

-

Formation of the Synthesis Gel:

-

Slowly add Solution B (titanium source) dropwise to Solution A (silica source) under vigorous stirring.

-

A white, homogeneous gel will form. Continue stirring for an additional 1-2 hours to ensure uniform mixing of the silicon and titanium species.

-

Causality: This step is critical for achieving a homogeneous distribution of titanium within the silicate gel. A rapid addition of the titanium source would lead to localized high concentrations and the formation of extra-framework titania.

-

-

Hydrothermal Crystallization:

-

Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a pre-heated oven at 175°C.

-

Maintain the temperature for 24-72 hours. The crystallization time can influence the crystal size and crystallinity of the final product.[6]

-

Causality: Under hydrothermal conditions (elevated temperature and pressure), the amorphous gel undergoes a dissolution-recrystallization process. The TPA⁺ cations direct the assembly of the silicate and titanate oligomers into the MFI framework, leading to the formation of crystalline TS-1.

-

-

Product Recovery and Purification:

-

After the designated crystallization time, cool the autoclave to room temperature.

-

Recover the solid product by filtration or centrifugation.

-

Wash the product repeatedly with deionized water until the pH of the filtrate is neutral. This removes any unreacted precursors and residual SDA.

-

Dry the washed product in an oven at 100-120°C overnight.

-

Causality: Thorough washing is essential to obtain a pure product. Residual SDA can block the micropores and affect the catalytic activity.

-

-

Template Removal (Calcination):

-

Place the dried, as-synthesized TS-1 powder in a ceramic crucible.

-

Calcine the material in a muffle furnace under a slow flow of air.

-

Gradually ramp the temperature to 550°C and hold for 6-8 hours.

-

Causality: Calcination removes the organic template (TPA⁺) occluded within the micropores, opening up the pore structure and making the active titanium sites accessible for catalysis. The slow heating rate is crucial to prevent structural damage to the zeolite framework.

-

Advanced Synthesis Strategies and Future Outlook

While the conventional hydrothermal method is robust, significant research efforts have been directed towards developing more efficient and sustainable synthesis routes. These include:

-

Dry-Gel Conversion: This method involves crystallizing a dry gel in the presence of water vapor, which can lead to higher product yields and reduced wastewater.[1][2]

-

Microwave-Assisted Synthesis: Microwave heating can significantly shorten the crystallization time, sometimes to as little as 30 minutes, by promoting rapid and uniform heating of the synthesis gel.[1][2]

-

Hierarchical and Nanosized TS-1: To overcome diffusion limitations inherent in microporous materials, strategies to synthesize hierarchical TS-1 (containing both micropores and mesopores/macropores) and nanosized TS-1 crystals have been developed.[1][2][5] These approaches often involve the use of secondary templates or seed-directed synthesis.[1][2]

The continued development of novel synthesis methodologies for TS-1 will undoubtedly lead to catalysts with enhanced activity, selectivity, and stability, further expanding their applications in sustainable chemical production.

References

-

Bai, R., Ren, Y., & Yang, G. (2021). Recent advances in the synthesis of TS-1 zeolite. Frontiers in Chemistry, 9, 735683. [Link]

-

Rosso, F., Rizzetto, A., Airi, A., Khoma, K., Signorile, M., Crocellà, V., ... & Bonino, F. (2022). Rationalization of TS-1 synthesis through the design of experiments. RSC Advances, 12(23), 14567-14576. [Link]

-

Wang, L., Liu, Y., Wang, X., Zhang, L., & Wang, Y. (2021). Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation. Frontiers in Chemistry, 9, 689309. [Link]

-

Li, Y., Wang, L., Liu, D., Zhang, L., & Wang, Y. (2024). Synthesis of a hierarchical TS-1 zeolite with tunable macropore size and its performance in the catalytic oxidation reactions. New Journal of Chemistry, 48(36), 16259-16267. [Link]

-

ACS Material. (n.d.). Titanium Silicalite-1 - TS-1 Catalyst. [Link]

-

Bai, R., Ren, Y., & Yang, G. (2021). Recent advances in the synthesis of TS-1 zeolite. Frontiers in Chemistry, 9, 735683. [Link]

Sources

- 1. Frontiers | Recent advances in the synthesis of TS-1 zeolite [frontiersin.org]

- 2. Recent advances in the synthesis of TS-1 zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Titanium Silicalite-1 - TS-1 Catalyst | ACS Material [acsmaterial.com]

- 4. Rationalization of TS-1 synthesis through the design of experiments - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00643J [pubs.rsc.org]

- 5. Synthesis of a hierarchical TS-1 zeolite with tunable macropore size and its performance in the catalytic oxidation reactions - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00706A [pubs.rsc.org]

- 6. Frontiers | Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Hydrothermal Synthesis of Crystalline Sodium Titanosilicates

Welcome to the technical support center for the hydrothermal synthesis of crystalline sodium titanosilicates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis technique. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the fundamental principles governing the crystallization process to empower you to achieve your desired material properties.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the crystallinity of sodium titanosilicates during hydrothermal synthesis?

The crystallinity of sodium titanosilicates is a function of several interdependent parameters. The most critical are:

-

NaOH Concentration: Sodium hydroxide acts as a mineralizer, facilitating the dissolution of titanium and silicon precursors and their subsequent recrystallization into the titanosilicate framework. The concentration of NaOH significantly impacts which crystalline phase is formed and the degree of crystallinity.[1][2][3][4]

-

Temperature: The synthesis temperature provides the necessary energy for the dissolution of reactants and the nucleation and growth of crystals. Higher temperatures generally lead to higher crystallinity and can influence the formation of different phases.[5][6][7]

-

Reaction Time: Sufficient reaction time is crucial for the complete transformation of precursors into the desired crystalline phase. However, excessively long reaction times can sometimes lead to the formation of more stable, but potentially undesirable, phases.[5][7][8]

-

Precursors: The choice of titanium and silicon sources (e.g., TiO2 anatase/rutile, TiCl4, sodium silicate, fumed silica) can affect the reaction kinetics and the final product.[1][9][10]

Q2: What are the common crystalline phases of sodium titanosilicates, and how can I target a specific one?

Several crystalline phases of sodium titanosilicates can be synthesized, including Na2TiSiO5, Na2Ti3O7, and Na2Ti6O13, among others.[8][11][12] Targeting a specific phase requires precise control over the synthesis conditions. For instance, the ratio of reactants (Si:Ti:Na) and the concentration of NaOH are primary determinants of the resulting crystalline structure.[1][2] Higher NaOH concentrations may favor the formation of sodium-rich titanates.[12] It is recommended to consult the literature for specific recipes targeting the desired phase and to perform systematic variations of the key parameters.

Q3: How can I characterize the synthesized sodium titanosilicates to confirm their crystallinity and phase?

A multi-technique approach is essential for a thorough characterization:

-

X-Ray Diffraction (XRD): This is the primary technique to determine the crystalline phase and assess the degree of crystallinity. The presence of sharp diffraction peaks indicates a crystalline material, and the peak positions are characteristic of a specific phase.[13][14][15] The absence of a sodium titanate peak at approximately 10 degrees 2-theta and the presence of remaining titanium dioxide peaks can indicate an incomplete synthesis.[15]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of the synthesized crystals.[13][14]

-

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the crystal structure and can reveal details about the nanostructure, such as nanotubes or nanorods.[1][13]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of Ti-O-Si linkages in the titanosilicate framework.[14]

Troubleshooting Guide

Problem 1: My final product is amorphous or has very low crystallinity.

Possible Causes and Solutions:

-

Insufficient NaOH Concentration: The mineralizing effect of NaOH is crucial for crystallization. If the concentration is too low, the precursors may not dissolve and recrystallize effectively.

-

Recommendation: Systematically increase the NaOH concentration in your synthesis mixture. Studies have shown that higher NaOH concentrations generally promote the transformation of precursors into crystalline titanate structures.[2][3] A moderate concentration, such as 10 M, has been found to be suitable for the formation of TiO2 nanotubes.[4]

-

-

Inadequate Temperature or Reaction Time: The crystallization process is kinetically controlled. Insufficient thermal energy or time will result in an incomplete reaction.

-

Recommendation: Increase the hydrothermal synthesis temperature and/or extend the reaction time. Typical synthesis temperatures range from 110°C to 230°C, with reaction times from a few hours to several days.[5][8][11] Be aware that higher temperatures can also influence the resulting phase.[6] Slower cooling rates can also lead to larger and more well-formed crystals.

-

-

Inappropriate Precursors: The reactivity of the titanium and silicon sources can influence the ease of crystallization.

-

Recommendation: Consider using more reactive precursors. For example, amorphous silica sources are generally more reactive than crystalline quartz. If using a less reactive precursor, you may need to employ more aggressive synthesis conditions (higher temperature, longer time, or higher NaOH concentration).

-

Problem 2: My XRD pattern shows peaks corresponding to unreacted TiO2.

Possible Causes and Solutions:

-

Incomplete Reaction: This is a clear indication that the synthesis has not gone to completion.

-

Recommendation: As with low crystallinity, increase the reaction temperature, time, or NaOH concentration to drive the reaction forward.[15] Ensure homogenous mixing of the precursors before the hydrothermal treatment to facilitate uniform reaction.

-

-

Excess Titanium Precursor: If the stoichiometric ratio of Ti to Si and Na is not optimal, unreacted titanium dioxide may remain.

-

Recommendation: Carefully check the molar ratios of your precursors. The amount of titanium in the synthesis gel can be a key factor, and excess titanium increases the risk of forming extra-framework anatase TiO2 as an impurity.[16]

-

Problem 3: I am getting a mixed-phase product instead of a single crystalline phase.

Possible Causes and Solutions:

-

Synthesis Conditions on a Phase Boundary: The formation of different sodium titanosilicate phases is highly sensitive to the synthesis parameters. Your current conditions may lie on a boundary between two or more stable phases.

-

Recommendation: Perform a systematic study by carefully varying one parameter at a time (e.g., NaOH concentration, temperature, or Si/Ti ratio) while keeping others constant. This will help you map the phase formation and identify the conditions that yield a single-phase product. For example, a transition from Na2TiO3 to Na2Ti3O7 has been observed with increasing holding time at a specific temperature.[12]

-

-

Inhomogeneous Reaction Mixture: Poor mixing of precursors can lead to localized variations in concentration, resulting in the formation of different phases in different parts of the reactor.

-

Recommendation: Ensure thorough and vigorous stirring of the precursor gel before sealing the autoclave.

-

Experimental Protocols

General Hydrothermal Synthesis of Sodium Titanosilicates

This is a generalized protocol and should be adapted based on the target crystalline phase and literature precedents.

-

Precursor Preparation:

-

Homogenization:

-

Stir the mixture vigorously for a set period (e.g., 1 hour) at room temperature to ensure a homogeneous suspension or gel.[8]

-

-

Hydrothermal Treatment:

-

Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.[1] In some cases, a dilute acid wash (e.g., 0.1 M HCl) may be used, followed by washing with deionized water.[2]

-

-

Drying:

-

Dry the final product in an oven at a moderate temperature (e.g., 70-100°C) overnight.[1]

-

Data Presentation

Table 1: Influence of Key Synthesis Parameters on Sodium Titanosilicate Properties

| Parameter | Effect on Crystallinity | Effect on Phase | Effect on Morphology |

| Temperature | Generally increases with temperature.[7][17] | Can favor the formation of different crystalline phases.[5][6] | Can influence crystal size and shape.[18] |

| Reaction Time | Increases with time up to a certain point. | Can lead to phase transformations with extended time.[8][12] | Affects the growth and perfection of crystals.[7] |

| NaOH Concentration | Crucial for crystallization; higher concentrations often improve crystallinity.[1][3] | A primary factor in determining the resulting crystalline phase.[2][19] | Can influence the formation of nanostructures like nanotubes or nanorods.[4] |

Visualization

Caption: Troubleshooting workflow for hydrothermal synthesis.

Caption: Influence of synthesis parameters on product characteristics.

References

-

Carazeanu Popovici, I., Dobrinaș, S., Soceanu, A., Popescu, V., & Păunescu, G. (2023). New Approaches for Pb(II) Removal from Aqueous Media Using Nanopowder Sodium Titanosilicate: Kinetics Study and Thermodynamic Behavior. International Journal of Molecular Sciences, 24(18), 13789. [Link]

-

Espejel-Pereda, F., Lara-García, A., Romero, R., Natividad-Rangel, R., Collins-Martínez, V., & Paraguay-Delgado, F. (2022). Synthesis of sodium titanates and their use in the photocatalytic degradation of NO. Environmental Science and Pollution Research, 29(25), 37865–37877. [Link]

- Kuhne, H., & Brand, R. (1991). Process for hydrothermal production of sodium silicate solutions. U.S. Patent No. 5,000,933. Washington, DC: U.S.

-

Fuentes, V. M., Zarate, A., Caceres, D., & Ponce, M. (2006). Chemical Composition and Phase Identification of Sodium Titanate Nanostructures Grown from Titania by Hydrothermal Processing. Journal of Nanoscience and Nanotechnology, 6(8), 2415-2421. [Link]

-

Serrano, B., & Garcia-Martinez, J. (2005). Nanostructuring of sodium titanosilicate by hydrothermal method. MRS Proceedings, 874. [Link]

-

Zhang, Y., Chen, J., Li, Y., & Chen, F. (2021). Mechanism of One-Step Hydrothermally Synthesized Titanate Catalysts for Ozonation. Catalysts, 11(11), 1362. [Link]

-

Carazeanu Popovici, I., Dobrinaș, S., Soceanu, A., Popescu, V., & Păunescu, G. (2023). Characterization of the Prepared Sodium Titanosilicate Powders. Bio-protocol, 13(21), e4843. [Link]

- Sherman, J., & Dejak, M. (2012). Synthesis of sodium titanate. U.S.

-

Lin, Z., & Ferdov, S. (2022). Temperature and time controlled crystallization in Na2O–SiO2–TiO2–H2O system. Inorganic Chemistry Communications, 144, 109890. [Link]

-

Kalashnikova, G., Korytnikova, E., & Masloboev, V. (2018). Some synthesis aspects for poorly crystalline porous sodium titanium silicate. [Link]

-

Zhang, Y., Li, G., Zhang, Y., & Zhang, T. (2023). Influence of NaOH Concentration on the Crystallization and Phase Development of Titanium Dioxide Derived from Titanium Slag via Hydrothermal Processing. Crystals, 13(1), 114. [Link]

-

Razali, N. A., & Othaman, Z. (2015). INFLUENCE OF HIGHLY CONCENTRATED SODIUM HYDROXIDE (NAOH) TOWARDS FORMATION OF HIGHLY ORDERED TIO2 NANOTUBES (TNT) STRUCTURE. Jurnal Teknologi, 77(1). [Link]

-

Mražíková, A., Čuba, V., Zichová, M., & Praus, P. (2021). Highly efficient eco-friendly sodium titanate sorbents of Cs(i), Sr(ii), Co(ii) and Eu(iii): synthesis, characterization and detailed adsorption study. RSC Advances, 11(3), 1546-1557. [Link]

-

Wu, P., Ruan, J., & Komarneni, S. (2007). Synthesis of Novel Titanosilicate Catalysts by Simultaneous Isomorphous Substitution and Interlayer Expansion of Zeolitic Layered Silicates. Chemistry of Materials, 19(17), 4153-4155. [Link]

-

Denry, I., & Holloway, J. A. (2001). Effect of sodium content on the crystallization behavior of fluoramphibole glass-ceramics. Journal of Biomedical Materials Research, 58(6), 629-635. [Link]

-

Al-Hada, N. M., Al-Ghamdi, H., Al-Hartomy, O. A., El-Tantawy, F., & Yassin, O. (2024). Exploring the Influence of Temperature on Sodium Titanate Mineral Formation Using X-Ray Diffraction. Journal of Nanomaterials, 2024. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, H., & Gong, J. (2022). Titanosilicate zeolite precursors for highly efficient oxidation reactions. Chemical Science, 13(31), 9110-9116. [Link]

-

Čejka, J., & Mintova, S. (2021). Synthesis of Titanosilicates. In Titanium-Containing Zeolites (pp. 1-26). Wiley-VCH GmbH. [Link]

-

Earle, R. (2022). 4.4.1: Time and Temperature. Geosciences LibreTexts. [Link]

-

Lee, S., Kim, J., & Chon, C. M. (2020). The Effects of NaOH Concentration on the Hydrothermal Synthesis of a Hydroxyapatite–Zeolite Composite Using Blast Furnace Slag. Minerals, 11(1), 11. [Link]

-

Zhang, J., Li, Z., Wang, H., & Liu, Q. (2018). Synthesis of Sodium Titanate by Crystallization of Amorphous Phase and Crystalline Structure Transition. Journal of the Chinese Ceramic Society, 46(10), 1435-1441. [Link]

-

Szewczyk-Nykiel, A., Nykiel, M., Stodolak-Zych, E., & Moskalewicz, T. (2021). Assessment of Titanate Nanolayers in Terms of Their Physicochemical and Biological Properties. Materials, 14(4), 819. [Link]

-

Krivovichev, S. V., & Yakovenchuk, V. N. (2009). New data on crystal chemistry of nano-sized microporous titanosilicates with pharmacosiderite structure. Zapiski RMO (Proceedings of the Russian Mineralogical Society), 138(3), 67-76. [Link]

-

Anonymous. (2019, February 4). What factors affect the degree of crystallinity in polymers and why? Quora. [Link]

-

Saleemi, A. N., Steele, G., Pedge, N. I., Freeman, A., & Nagy, Z. K. (2017). Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies. Crystal Growth & Design, 17(4), 1941-1951. [Link]

-

Anonymous. (n.d.). Effect of Temperature on Crystal Growth. California Science & Engineering Fair. [Link]

-

Wajima, T., & Sugawara, K. (2010). Effects of NaOH Concentration on Zeolite Synthesis from Fly Ash with a Hydrothermal Treatment Method. Journal of the Mining and Materials Processing Institute of Japan, 126(10), 554-559. [Link]

-

Anonymous. (n.d.). Optimization of the synthesis of mesoporous titanosilicate ETS-10: Problems and unexpected difficulties. Bulgarian Chemical Communications, 47(Special Issue E), 143-149. [Link]

-

Kim, D., Kim, J., & Lee, S. (2016). Investigation of amorphous to crystalline phase transition of sodium titanate by X-ray absorption spectroscopy and scanning transmission X-ray microscopy. Journal of the Korean Physical Society, 68(12), 1449-1454. [Link]

Sources

- 1. nanomaterial.cl [nanomaterial.cl]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. geo.libretexts.org [geo.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. stumejournals.com [stumejournals.com]

- 11. Synthesis of sodium titanates and their use in the photocatalytic degradation of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]